Triethoxy-p-tolylsilane

Description

The exact mass of the compound Triethoxy-p-tolylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethoxy-p-tolylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethoxy-p-tolylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

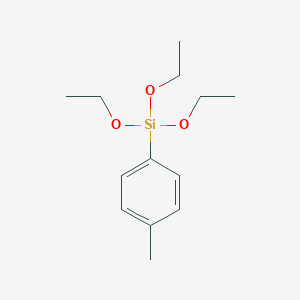

Structure

3D Structure

Propriétés

IUPAC Name |

triethoxy-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADYPAQRESYCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405407 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-57-2 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(p-tolyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triethoxy-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethoxy-p-tolylsilane is an organosilane compound of significant interest in materials science and biomedical applications due to its unique combination of a reactive triethoxysilyl group and a hydrophobic p-tolyl moiety. This technical guide provides a comprehensive overview of the core physicochemical properties of Triethoxy-p-tolylsilane, detailed experimental protocols for their determination, and a discussion of its key chemical transformations and applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

Physicochemical Properties

The physicochemical properties of Triethoxy-p-tolylsilane are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from designing surface modification protocols to predicting its reactivity and solubility.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂O₃Si | [1] |

| Molecular Weight | 254.40 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.986 g/mL at 25 °C | [3] |

| Boiling Point | 104-106 °C at 1.8 mmHg | [3] |

| Refractive Index (n20/D) | 1.464 | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | triethoxy(4-methylphenyl)silane | [1] |

| CAS Number | 18412-57-2 | [2] |

| PubChem CID | 4670738 | [1] |

| SMILES | CCO--INVALID-LINK--(OCC)c1ccc(C)cc1 | [1] |

| InChIKey | PADYPAQRESYCQZ-UHFFFAOYSA-N | [1] |

Table 3: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |

This safety information is based on GHS classifications and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of liquid organosilanes like Triethoxy-p-tolylsilane.

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₀).

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and weigh it (m₁).

-

Empty and dry the pycnometer, then fill it with Triethoxy-p-tolylsilane.

-

Repeat the thermostating and weighing procedure to get the mass of the pycnometer filled with the sample (m₂).

-

-

Calculation: The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling liquids or small sample volumes, a micro-boiling point determination method is suitable.

-

Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.

-

Procedure:

-

Add a small amount of Triethoxy-p-tolylsilane to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

When a rapid and continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.

-

Record the temperature. For accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary tube.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of Triethoxy-p-tolylsilane onto the measuring prism.

-

Close the prisms and circulate water from the constant temperature bath (e.g., at 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

-

Synthesis and Reactivity

Synthesis of Triethoxy-p-tolylsilane

A common and effective method for the synthesis of aryltriethoxysilanes is the Grignard reaction.[2][4] This involves the reaction of an arylmagnesium halide with tetraethoxysilane (TEOS).

Reaction Scheme:

CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr CH₃C₆H₄MgBr + Si(OC₂H₅)₄ → CH₃C₆H₄Si(OC₂H₅)₃ + MgBr(OC₂H₅)

Experimental Protocol (Adapted from a general procedure for aryltriethoxysilanes): [2][4][5]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium suspension. The reaction mixture is gently refluxed until the magnesium is consumed, resulting in a solution of p-tolylmagnesium bromide.[5]

-

Reaction with Tetraethoxysilane (TEOS): The Grignard reagent solution is cooled to -30 °C.[2] A solution of tetraethoxysilane (3 equivalents) in anhydrous THF is added slowly to the Grignard reagent while maintaining the low temperature.[2]

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Triethoxy-p-tolylsilane.

Caption: Synthesis workflow for Triethoxy-p-tolylsilane.

Hydrolysis and Condensation

The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol (Si-OH) groups. These silanols are reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds, respectively. This reactivity is the basis for its use as a surface modifying agent.[3][6]

Caption: Hydrolysis and condensation pathway of Triethoxy-p-tolylsilane.

Applications in Research and Drug Development

The ability of Triethoxy-p-tolylsilane to modify surfaces makes it a valuable tool in drug development and biomedical research. The p-tolyl group imparts hydrophobicity, which can be exploited to alter the surface properties of materials.

Surface Modification of Nanoparticles

Triethoxy-p-tolylsilane can be used to functionalize the surface of silica-based nanoparticles, such as mesoporous silica nanoparticles (MSNs), which are widely investigated as drug delivery vehicles.[7][8] The hydrophobic p-tolyl groups can modulate the interaction of the nanoparticles with biological environments and influence drug loading and release profiles, particularly for hydrophobic drugs.

Caption: Workflow for nanoparticle-based drug delivery.

Conclusion

Triethoxy-p-tolylsilane is a valuable organosilane with well-defined physicochemical properties that make it suitable for a range of applications, particularly in surface modification. Its synthesis is achievable through established organometallic routes, and its reactivity is dominated by the hydrolysis and condensation of the triethoxysilyl group. For researchers in materials science and drug development, a thorough understanding of these properties and reactions is essential for the rational design of novel materials and therapeutic systems. This guide provides a foundational understanding to facilitate further research and application of this versatile compound.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Triethoxy-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Triethoxy-p-tolylsilane, a valuable organosilicon compound. The primary focus is on the widely utilized Grignard reaction pathway, offering detailed experimental protocols and data to support researchers in its preparation and handling.

Chemical Properties and Data

Triethoxy-p-tolylsilane is a colorless liquid with a molecular formula of C13H22O3Si and a molecular weight of 254.40 g/mol .[1] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 18412-57-2 | [1] |

| Molecular Formula | C13H22O3Si | [1] |

| Molecular Weight | 254.40 g/mol | [1] |

| Density | 0.986 g/mL at 25°C | [2] |

| Boiling Point | 104-106°C at 1.8 mm Hg | [2] |

| Refractive Index (n20/D) | 1.464 | [2] |

| Purity (typical) | >95.0% (GC) | [3] |

Synthesis of Triethoxy-p-tolylsilane via Grignard Reaction

The most common and effective method for the synthesis of Triethoxy-p-tolylsilane is the Grignard reaction. This involves the preparation of p-tolylmagnesium bromide followed by its reaction with tetraethoxysilane (TEOS).

Synthesis Pathway

Caption: Grignard reaction pathway for the synthesis of Triethoxy-p-tolylsilane.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the Grignard reagent and the subsequent reaction with tetraethoxysilane.

Part A: Preparation of p-Tolylmagnesium Bromide

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (N2 or Ar), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small portion of a solution of p-bromotoluene in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle warming. An exothermic reaction should commence, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting greyish-brown solution is p-tolylmagnesium bromide in THF.

Part B: Synthesis of Triethoxy-p-tolylsilane

Materials:

-

p-Tolylmagnesium bromide solution in THF (from Part A)

-

Tetraethoxysilane (TEOS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of tetraethoxysilane (3 equivalents relative to p-bromotoluene) in anhydrous THF.

-

Cool the TEOS solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add the prepared p-tolylmagnesium bromide solution from Part A to the cooled TEOS solution via a cannula or dropping funnel with vigorous stirring. Maintaining a low temperature is crucial to minimize the formation of diarylated and triarylated byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude Triethoxy-p-tolylsilane is purified by vacuum distillation.

Purification Workflow

Caption: Purification workflow for Triethoxy-p-tolylsilane.

Experimental Protocol for Purification

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Transfer the crude Triethoxy-p-tolylsilane to the distillation flask.

-

Gradually reduce the pressure to approximately 1.8 mm Hg.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills between 104-106°C.[2]

-

The purified product should be a colorless liquid.

Characterization

The identity and purity of the synthesized Triethoxy-p-tolylsilane can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A major peak corresponding to the molecular weight of Triethoxy-p-tolylsilane (254.40 g/mol ).[1] |

| ¹H NMR | Characteristic peaks for the ethoxy protons (triplet and quartet) and the tolyl group protons (aromatic signals and a singlet for the methyl group). |

| ¹³C NMR | Resonances corresponding to the carbons of the ethoxy groups and the tolyl group. |

| ²⁹Si NMR | A single resonance characteristic of a tetra-substituted silicon atom in this chemical environment. |

Safety and Handling

-

Triethoxy-p-tolylsilane is known to cause skin and serious eye irritation.[1]

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and an inert atmosphere.

-

Tetraethoxysilane is flammable and should be handled with care.

References

Molecular structure and spectral data of Triethoxy-p-tolylsilane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure and spectral data of Triethoxy-p-tolylsilane (CAS No: 18412-57-2). The information is intended to support research and development activities where this organosilicon compound is of interest.

Molecular Structure and Properties

Triethoxy-p-tolylsilane is an organosilicon compound featuring a tolyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic characteristics, making it a versatile intermediate in chemical synthesis.

Chemical Identifiers:

-

IUPAC Name: triethoxy-(4-methylphenyl)silane[1]

-

Molecular Weight: 254.40 g/mol [1]

-

InChI: InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3[1][4]

-

SMILES: CCO--INVALID-LINK--(OCC)OCC[4]

Physicochemical Data:

| Property | Value | Reference |

| Density | 0.986 g/mL at 25°C | [2][3] |

| Boiling Point | 104-106°C at 1.8 mmHg | [2][3] |

| Refractive Index (n20/D) | 1.464 | [2][3] |

| Flash Point | >230 °F | [2][3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of Triethoxy-p-tolylsilane. While complete experimental spectra are not publicly available, this section outlines the expected spectral features based on the compound's structure and provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene and methyl protons of the three ethoxy groups. The aromatic protons would likely appear as two doublets in the aromatic region. The ethoxy groups would present as a quartet for the methylene protons (adjacent to the oxygen) and a triplet for the terminal methyl protons. The tolyl methyl group would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon environment. This includes four distinct signals for the aromatic carbons of the p-tolyl group (due to symmetry), one for the tolyl methyl carbon, and two for the ethoxy groups (one for the O-CH₂ carbon and one for the CH₃ carbon). The carbon attached to the silicon will be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Triethoxy-p-tolylsilane is expected to exhibit characteristic absorption bands for its functional groups. Key vibrational modes would include:

-

Si-O-C stretching: Strong bands are anticipated in the 1100-1000 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands will appear around 3100-3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy and tolyl methyl groups.

-

C=C stretching (aromatic): Absorptions are expected in the 1600-1450 cm⁻¹ range.

-

Si-C stretching: A weaker band may be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents the predicted m/z values for various adducts of Triethoxy-p-tolylsilane.

| Adduct | Predicted m/z |

| [M]+ | 254.13327 |

| [M+H]⁺ | 255.14110 |

| [M+Na]⁺ | 277.12304 |

| [M+K]⁺ | 293.09698 |

| [M+NH₄]⁺ | 272.16764 |

Data sourced from PubChemLite.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for Triethoxy-p-tolylsilane, based on standard practices for organosilicon compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Triethoxy-p-tolylsilane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle are typical starting points.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters: A wider spectral width (e.g., 200-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As Triethoxy-p-tolylsilane is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Measurement Mode: Transmission or ATR.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Triethoxy-p-tolylsilane (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for organosilicon compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Injection: Inject 1 µL of the prepared solution into the GC inlet, typically in split mode to avoid column overloading.

-

Oven Program: A temperature gradient program should be used to ensure good separation. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).

-

-

MS Detection:

-

Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole or ion trap) coupled to the GC.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 40-400).

-

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of Triethoxy-p-tolylsilane.

References

Triethoxy-p-tolylsilane: A Technical Guide to CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy-p-tolylsilane is a member of the organosilane family, a class of compounds characterized by the presence of a carbon-silicon bond. These compounds find diverse applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for Triethoxy-p-tolylsilane, intended to inform researchers, scientists, and professionals in drug development about its proper handling, storage, and potential hazards.

Chemical Identification

| Identifier | Value |

| Chemical Name | Triethoxy-p-tolylsilane |

| CAS Number | 18412-57-2 |

| Molecular Formula | C13H22O3Si |

| Molecular Weight | 254.40 g/mol |

| Synonyms | p-Tolyltriethoxysilane, Silane, triethoxy(4-methylphenyl)- |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Triethoxy-p-tolylsilane is fundamental to its safe handling and use in experimental settings.

| Property | Value |

| Appearance | Colorless liquid |

| Density | 0.986 g/mL at 25 °C |

| Boiling Point | 104-106 °C at 1.8 mm Hg |

| Flash Point | > 230 °F (> 110 °C) |

| Refractive Index | n20/D 1.464 |

| Vapor Pressure | 0.0155 mmHg at 25°C |

Safety and Hazard Information

Triethoxy-p-tolylsilane is classified as a hazardous substance. Adherence to safety protocols is crucial to minimize risk.

GHS Hazard Classification[1]

-

Skin Irritation: Category 2 (Causes skin irritation, H315)[1][2]

-

Eye Irritation: Category 2 (Causes serious eye irritation, H319)[1][2]

Precautionary Statements[1]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicological Data

Toxicological Data for Triethoxysilane (CAS: 998-30-1)

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | >2000 mg/kg (male), 1000-2000 mg/kg (female) |

| Dermal (LD50) | Rabbit | >2000 mg/kg |

| Inhalation (LC50) | Rat | 0.5-1.3 mg/L/4h |

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety of Triethoxy-p-tolylsilane are not publicly available, the hazard classifications indicate that studies consistent with the following OECD (Organisation for Economic Co-operation and Development) guidelines would have been conducted. These guidelines provide the framework for assessing the skin and eye irritation potential of chemicals.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology Overview:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a shaved patch of skin.

-

Exposure: The substance is held in contact with the skin for a defined period, usually 4 hours, under a semi-occlusive dressing.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the dressing.

-

Scoring: The severity of the skin reactions is graded according to a numerical scoring system.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for determining the potential of a substance to produce irritation or corrosion in the eye.

Methodology Overview:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A small volume of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the ocular lesions is graded using a standardized scoring system.

-

Classification: The substance is classified based on the severity and persistence of the observed eye lesions.

Safe Handling and Storage Workflow

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. The following diagram illustrates a logical workflow for the safe use of Triethoxy-p-tolylsilane.

Caption: Workflow for the safe handling of Triethoxy-p-tolylsilane.

Personal Protective Equipment (PPE)

Based on the known hazards, the following personal protective equipment should be worn when handling Triethoxy-p-tolylsilane:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

After inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spillage and Disposal

In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Triethoxy-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis and condensation mechanisms of triethoxy-p-tolylsilane. While specific kinetic data for this compound are limited in published literature, this document extrapolates from the well-established principles governing organotrialkoxysilanes to present a detailed overview of its reaction pathways. It covers the core mechanisms of hydrolysis and condensation, the influence of acid and base catalysis, and the impact of various reaction parameters. Furthermore, this guide includes detailed experimental protocols for monitoring these reactions using modern spectroscopic techniques and presents comparative quantitative data from related silane compounds to offer a predictive framework for researchers.

Introduction

Triethoxy-p-tolylsilane, an organosilane featuring a p-tolyl group and three hydrolyzable ethoxy groups, is a molecule of significant interest in advanced materials science and drug development. Its ability to undergo hydrolysis and condensation reactions allows for the formation of silsesquioxane polymers and the functionalization of surfaces, creating tailored inorganic-organic hybrid materials. These reactions are fundamental to applications ranging from the synthesis of protective coatings and resins to the creation of drug delivery vehicles and biomedical implants.

The overall process involves two primary stages:

-

Hydrolysis: The stepwise substitution of ethoxy groups (–OEt) with hydroxyl groups (–OH) upon reaction with water.

-

Condensation: The subsequent reaction between silanol (Si–OH) groups, or between a silanol and an ethoxy group, to form stable siloxane (Si–O–Si) bridges, releasing either water or ethanol.[1]

Understanding and controlling the kinetics of these processes is critical for tailoring the structure and properties of the final material.[2] This guide delineates the mechanisms of these reactions and provides practical protocols for their study.

The Core Reaction Mechanisms

The transformation of triethoxy-p-tolylsilane into a polysilsesquioxane network is a complex process governed by competing hydrolysis and condensation reactions.[3]

Hydrolysis

Hydrolysis proceeds in a stepwise manner, converting the trialkoxysilane into its corresponding silanetriol. Each step involves the nucleophilic substitution of an ethoxy group.

-

Step 1: p-Tolyl-Si(OEt)₃ + H₂O ⇌ p-Tolyl-Si(OEt)₂(OH) + EtOH

-

Step 2: p-Tolyl-Si(OEt)₂(OH) + H₂O ⇌ p-Tolyl-Si(OEt)(OH)₂ + EtOH

-

Step 3: p-Tolyl-Si(OEt)(OH)₂ + H₂O ⇌ p-Tolyl-Si(OH)₃ + EtOH

These reactions are reversible, with the forward (hydrolysis) and reverse (esterification) rates being highly dependent on the reaction conditions.[4]

Condensation

Once silanol groups are formed, they can condense to form siloxane bonds. This can occur through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

2 p-Tolyl-Si(OR)₂(OH) ⇌ (p-Tolyl-(OR)₂Si)–O–(Si(OR)₂-p-Tolyl) + H₂O

-

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group, eliminating an ethanol molecule.

-

p-Tolyl-Si(OR)₂(OH) + p-Tolyl-Si(OR)₃ ⇌ (p-Tolyl-(OR)₂Si)–O–(Si(OR)₂-p-Tolyl) + ROH

-

The relative rates of hydrolysis and condensation determine the structure of the resulting polymer, with acid-catalyzed conditions generally favoring hydrolysis and slower condensation, leading to more linear, weakly branched polymers.[3][5] Conversely, base-catalyzed conditions tend to accelerate condensation, resulting in more compact, highly branched, or colloidal structures.[5]

Catalysis and Kinetic Pathways

The rates of both hydrolysis and condensation are significantly influenced by the presence of acid or base catalysts.[5] The reaction mechanisms differ substantially depending on the pH of the medium.[6]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[7] This is followed by a nucleophilic attack on the silicon atom by water. This pathway is generally considered an SN2-type mechanism.[6] Electron-donating substituents on the silicon atom, such as the p-tolyl group, can stabilize the positively charged transition state, thereby increasing the rate of hydrolysis compared to unsubstituted or electron-withdrawing groups.[5]

Base-Catalyzed Mechanism

In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom.[5][6] This forms a pentacoordinate, negatively charged transition state. Electron-withdrawing groups on the silicon atom facilitate this attack by increasing the partial positive charge on the silicon. Therefore, the electron-donating p-tolyl group is expected to decrease the rate of hydrolysis under basic conditions compared to less electron-rich substituents.[5]

Condensation Pathways

Condensation reactions are also catalyzed by acids and bases. The rate of condensation is generally lowest around pH 4 and increases under both more acidic and more basic conditions.[3]

Quantitative Kinetic Data (Comparative Analysis)

| Silane Compound | Catalyst / Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | 0 - 0.23 M⁻¹ min⁻¹ | 57.61 kJ mol⁻¹ | [6] |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 0 - 0.23 M⁻¹ min⁻¹ | 97.84 kJ mol⁻¹ | [6] |

| Tetraethoxysilane (TEOS) | Acidic (<0.003 M HCl) | - | 11 - 16 kcal mol⁻¹ | [6] |

| Tetraethoxysilane (TEOS) | Basic (0.04 to 3 M NH₃) | 0.002 - 0.5 M⁻¹ h⁻¹ | 6 kcal mol⁻¹ | [6] |

| Octyltriethoxysilane (OTES) | Interfacial (Octane/Water) | k_h = 0.6 - 0.7 min⁻¹ | Not Reported | [6] |

| Phenyltriethoxysilane | Acidic (HCl in EtOH) | (Qualitatively fast) | Not Reported | [8] |

Note: The rates are highly dependent on the specific experimental conditions (solvent, temperature, water/silane ratio). This table is for comparative purposes only.

The p-tolyl group is sterically bulkier than methyl or ethyl groups, which would be expected to decrease reaction rates. However, its electron-donating nature would accelerate acid-catalyzed hydrolysis relative to a non-substituted phenyl group.[5]

Experimental Protocols for Kinetic Analysis

Accurate monitoring of hydrolysis and condensation reactions is crucial for process control and material design. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful in-situ techniques for this purpose.[1][9]

Protocol 1: 29Si NMR Spectroscopy

29Si NMR is the most direct method for observing the chemical environment of the silicon atom, allowing for the quantification of the parent silane, hydrolysis intermediates (silanols), and condensed species (siloxanes).[1][4]

Objective: To quantify the species present during the hydrolysis and condensation of triethoxy-p-tolylsilane over time.

Materials & Equipment:

-

Triethoxy-p-tolylsilane

-

Solvent (e.g., ethanol, THF, acetone)

-

Deionized water (or D₂O for ¹H NMR correlation)

-

Catalyst (e.g., HCl, acetic acid, or NH₄OH)

-

NMR tubes

-

High-resolution NMR Spectrometer (e.g., 400 MHz) with a broadband probe.[9]

Procedure:

-

Reagent Preparation: Prepare stock solutions of the silane, water, and catalyst in the chosen solvent. The solvent acts as a homogenizing agent.[6]

-

Reaction Initiation: In a clean vial, mix the solvent, water, and catalyst. Equilibrate the mixture to the desired reaction temperature.

-

Sample Loading: Add a known amount of triethoxy-p-tolylsilane to the mixture, vortex briefly, and immediately transfer the solution to an NMR tube. The time of silane addition is t=0.

-

Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-shimmed and equilibrated to the same temperature.

-

Acquire 29Si NMR spectra at regular time intervals. To achieve a good signal-to-noise ratio in a reasonable time for kinetic studies, inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[10]

-

Data Analysis:

-

Identify the resonance peaks corresponding to the starting material (T⁰), the mono-, di-, and tri-hydrolyzed species, and the condensed T¹, T², and T³ species.

-

Integrate the area of each peak at each time point. The relative concentration of each species is proportional to its integrated peak area.

-

Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics and calculate rate constants.

-

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is an excellent technique for monitoring changes in functional groups in real-time, particularly in solution.[11][12] It can track the consumption of Si-O-C bonds and the formation of Si-OH and Si-O-Si bonds.

Objective: To monitor the rates of hydrolysis and condensation by observing changes in characteristic infrared absorption bands.

Materials & Equipment:

-

Reagents as listed in Protocol 1.

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a Zinc Selenide (ZnSe) or Diamond crystal).[11]

Procedure:

-

Background Spectrum: Record a background spectrum of the ATR crystal with the solvent/water/catalyst mixture.

-

Reaction Initiation: In a separate vial, prepare the complete reaction mixture by adding triethoxy-p-tolylsilane to the solvent/water/catalyst solution.

-

Sample Application: Immediately apply a small amount of the reacting solution onto the ATR crystal to ensure full contact.

-

Data Acquisition: Begin collecting FTIR spectra over time. The fast scanning speed of modern FTIR instruments allows for high temporal resolution.[8]

-

Data Analysis:

-

Monitor the decrease in the intensity of peaks associated with the Si-O-C stretch of the ethoxy groups.

-

Monitor the increase in the broad peak associated with the Si-OH stretch (silanols).

-

Monitor the growth of the peak corresponding to the Si-O-Si asymmetric stretch (siloxanes), which typically appears around 1000-1100 cm⁻¹.[12]

-

Convert the absorbance changes of key peaks into concentration profiles using the Beer-Lambert law (if calibration is possible) or use the relative peak areas to determine pseudo-first-order rate constants.

-

Conclusion

The hydrolysis and condensation of triethoxy-p-tolylsilane are complex, yet controllable, processes that are fundamental to its application in materials science. The reaction proceeds via stepwise hydrolysis to form a p-tolylsilanetriol intermediate, followed by condensation to create a siloxane polymer network. The kinetics and resulting polymer structure are critically dependent on catalysis (acid or base) and reaction conditions such as pH, temperature, and solvent. The p-tolyl group's steric bulk and electron-donating character are predicted to retard condensation while accelerating acid-catalyzed hydrolysis. By employing in-situ analytical techniques like 29Si NMR and ATR-FTIR, researchers can effectively monitor and control these reactions to engineer materials with desired properties for a wide range of advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In situ ATR-FT-IR kinetic studies of molecular transport and surface binding in thin sol-gel films: reactions of chlorosilane reagents in porous silica materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility and stability of Triethoxy-p-tolylsilane in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Triethoxy-p-tolylsilane. Understanding these properties is critical for its application in surface modification, as a coupling agent, and in the synthesis of hybrid organic-inorganic materials. This document summarizes key data, outlines experimental protocols for characterization, and visualizes the core chemical processes.

Executive Summary

Triethoxy-p-tolylsilane is an organofunctional silane characterized by a p-tolyl group and three ethoxy groups attached to a central silicon atom. Its utility is largely dictated by the reactivity of the triethoxysilyl group, which undergoes hydrolysis and condensation. The solubility is governed by the organic p-tolyl moiety, rendering it miscible with a range of organic solvents but having limited solubility in aqueous media. The stability of Triethoxy-p-tolylsilane is primarily influenced by its susceptibility to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of silanols and subsequent condensation to form siloxane networks.

Solubility Profile

Predicted Solubility in Common Solvents

The solubility of a solute in a solvent is favorable when their Hansen Solubility Parameters are similar. The HSP accounts for dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] The following table provides the HSP for Triethoxy-p-tolylsilane, estimated based on its structure, and for a range of common solvents. The distance (Ra) in Hansen space between the silane and the solvent is calculated to predict solubility, with smaller values suggesting better solubility.

Table 1: Predicted Solubility of Triethoxy-p-tolylsilane in Various Solvents Based on Hansen Solubility Parameters

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) | Qualitative Solubility |

| Triethoxy-p-tolylsilane (Estimated) | 17.5 | 4.0 | 6.0 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.9 | Poorly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 4.8 | Highly Soluble |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 3.3 | Soluble |

| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.2 | Highly Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.6 | Soluble (reactive) |

| Methanol | 15.1 | 12.3 | 22.3 | 18.2 | Soluble (reactive) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.1 | Highly Soluble |

| Water | 15.5 | 16.0 | 42.3 | 38.6 | Insoluble (reactive) |

Note: The HSP values for Triethoxy-p-tolylsilane are estimated based on its chemical structure and data for analogous compounds like Phenyltriethoxysilane. The Ra value is a calculated distance in Hansen space; a smaller Ra value suggests a higher likelihood of solubility.

Stability and Degradation Pathways

The primary degradation pathway for Triethoxy-p-tolylsilane in the presence of water is hydrolysis, followed by condensation. These reactions are fundamental to its utility in forming siloxane bonds (Si-O-Si) for surface coatings and material synthesis.

Hydrolysis and Condensation

The hydrolysis of the ethoxy groups to form silanol (Si-OH) groups is the initial and often rate-determining step. This is followed by the condensation of these silanols with each other or with remaining ethoxy groups to form a stable siloxane network.[4]

Factors Influencing Stability

The rate of hydrolysis and condensation is significantly affected by several factors:

-

pH: Hydrolysis is catalyzed by both acids and bases, with the minimum rate observed at a pH of around 7.[5] Acid catalysis involves the protonation of the ethoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.

-

Water Concentration: The rate of hydrolysis is dependent on the concentration of water.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.

-

Solvent: The type of solvent can influence reaction rates and the structure of the resulting polysiloxane network.

-

Steric and Electronic Effects: The p-tolyl group, being an aryl group, can influence the reactivity of the silicon center through electronic effects. Compared to alkyltriethoxysilanes, aryltriethoxysilanes may exhibit different hydrolysis rates.

Comparative Hydrolysis Rates

While specific kinetic data for Triethoxy-p-tolylsilane is limited, a comparative analysis with other organotriethoxysilanes provides insight into its expected reactivity. The hydrolysis rate is influenced by the steric bulk and electronic nature of the organic substituent.

Table 2: Comparative Hydrolysis Rate Constants of Various Organotriethoxysilanes

| Silane | Organic Group (R) | Relative Hydrolysis Rate | Comments |

| Methyltriethoxysilane (MTES) | Methyl | Fast | Small steric hindrance. |

| Ethyltriethoxysilane (ETES) | Ethyl | Moderate | Slightly more steric hindrance than methyl. |

| Propyltriethoxysilane (PTES) | Propyl | Slower | Increased steric hindrance. |

| Triethoxy-p-tolylsilane | p-Tolyl | Moderate to Slow (Predicted) | Aryl group can have electronic effects. Steric bulk is a factor. |

| Phenyltriethoxysilane (PTES) | Phenyl | Moderate to Slow | Similar to p-tolyl, with potential for slightly different electronic effects. |

Note: This table provides a qualitative comparison. Actual rates are highly dependent on specific reaction conditions (pH, temperature, catalyst, solvent).[6]

Experimental Protocols

The following sections detail standardized methodologies for the quantitative determination of the solubility and stability of Triethoxy-p-tolylsilane.

Protocol for Determining Solubility in Organic Solvents (Gravimetric Method)

This protocol outlines a gravimetric method to determine the solubility of Triethoxy-p-tolylsilane in a given organic solvent at a specific temperature.[7][8][9][10]

Materials:

-

Triethoxy-p-tolylsilane

-

Selected organic solvent (e.g., Toluene, THF, Acetone)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric pipettes

-

Analytical balance

-

Evaporation system (e.g., nitrogen stream, vacuum oven)

Procedure:

-

Add a measured amount of the solvent to a vial.

-

Add an excess of Triethoxy-p-tolylsilane to the solvent.

-

Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

-

Stir the mixture for 24 hours to ensure equilibrium is reached.

-

After 24 hours, stop stirring and allow the undissolved silane to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.

-

Evaporate the solvent from the pre-weighed vial.

-

Once the solvent is completely evaporated, weigh the vial again.

-

The difference in weight corresponds to the mass of dissolved silane.

-

Calculate the solubility in the desired units (e.g., g/L).

Protocol for Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful technique for directly observing the changes in the silicon environment during hydrolysis and condensation.[11][12][13][14][15]

Materials:

-

Triethoxy-p-tolylsilane

-

Solvent (e.g., deuterated acetone or THF)

-

Deionized water (or D₂O)

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of Triethoxy-p-tolylsilane in the chosen deuterated solvent.

-

In a separate vial, prepare the aqueous solution with the desired pH (by adding the catalyst).

-

To initiate the reaction, add a specific amount of the aqueous solution to the silane solution in an NMR tube.

-

Immediately acquire a ²⁹Si NMR spectrum (t=0).

-

Continue to acquire spectra at regular time intervals to monitor the reaction progress.

-

Process the spectra and integrate the signals corresponding to the unreacted silane, the partially and fully hydrolyzed species, and the condensed siloxanes.

-

Plot the concentration of each species as a function of time to determine the reaction kinetics.

Table 3: Typical ²⁹Si NMR Chemical Shifts for Silane Species

| Silicon Species | Notation | Typical Chemical Shift Range (ppm) |

| R-Si(OEt)₃ | T⁰ | -55 to -60 |

| R-Si(OEt)₂(OH) | T¹ (hydrolyzed) | -45 to -50 |

| R-Si(OEt)(OH)₂ | T² (hydrolyzed) | -35 to -40 |

| R-Si(OH)₃ | T³ (hydrolyzed) | -25 to -30 |

| R-Si(O-Si)(OEt)₂ | T¹ (condensed) | -60 to -65 |

| R-Si(O-Si)₂(OEt) | T² (condensed) | -65 to -70 |

| R-Si(O-Si)₃ | T³ (condensed) | -70 to -75 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific structure of the R group.

Protocol for Monitoring Hydrolysis and Condensation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.

Materials:

-

Triethoxy-p-tolylsilane

-

Solvent (e.g., THF)

-

Deionized water

-

Acid or base catalyst

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) probe or a liquid cell

Procedure:

-

Obtain a background spectrum of the solvent system.

-

Mix the Triethoxy-p-tolylsilane, solvent, water, and catalyst.

-

Immediately begin acquiring FTIR spectra at regular intervals.

-

Monitor the changes in the absorbance of characteristic peaks over time.

-

Plot the absorbance of key peaks versus time to obtain kinetic profiles.

Table 4: Key Infrared Absorption Bands for Monitoring Hydrolysis and Condensation

| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |

| Si-O-C (ethoxy) | ~1100, ~960 | Decrease |

| O-H (in Si-OH) | ~3200-3700 (broad) | Increase, then decrease |

| Si-OH | ~880-920 | Increase, then decrease |

| Si-O-Si (siloxane) | ~1000-1130 (broad) | Increase |

| C-H (p-tolyl) | ~2850-3000 | Can be used as an internal standard |

Conclusion

This technical guide provides a detailed overview of the solubility and stability of Triethoxy-p-tolylsilane, crucial for its effective application in research and development. While direct quantitative data for this specific silane is emerging, a robust understanding can be achieved through the analysis of analogous compounds and the application of predictive models such as Hansen Solubility Parameters. The provided experimental protocols offer a clear framework for researchers to determine the precise solubility and stability characteristics of Triethoxy-p-tolylsilane under their specific operational conditions. This knowledge is essential for optimizing formulation, controlling reaction kinetics, and ensuring the performance and longevity of materials derived from this versatile organosilane.

References

- 1. scribd.com [scribd.com]

- 2. A spectIR-fluidic reactor for monitoring fast chemical reaction kinetics with on-chip attenuated total reflection Fourier transform infrared spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 13. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. (29Si) Silicon NMR [chem.ch.huji.ac.il]

A Technical Guide to Triethoxy-p-tolylsilane: Commercial Availability, Purity, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethoxy-p-tolylsilane, a versatile organosilane compound with significant applications in organic synthesis and materials science. This document details its commercial availability, purity grades, and provides illustrative experimental protocols for its use in key chemical transformations relevant to research and drug development.

Commercial Suppliers and Purity Grades

Triethoxy-p-tolylsilane is readily available from several commercial chemical suppliers, catering to a range of research and development needs. Purity grades vary among suppliers, from technical grade to high-purity versions suitable for sensitive applications. Below is a summary of prominent suppliers and their offered purities.

| Supplier | Stated Purity/Grade | Analysis Method | Notes |

| American Elements | Up to 99.999% (5N) high purity; also offers standard grades such as ACS, Reagent, and Technical Grade.[1] | - | Shipping documentation includes a Certificate of Analysis (CoA).[1] |

| Tokyo Chemical Industry (TCI) | >95.0% | Gas Chromatography (GC) | Analytical charts and Certificates of Analysis are available. |

| ChemScene | ≥98% | - | Provides custom synthesis and process optimization services. |

| Lab Pro Inc. | Min. 95.0% | Gas Chromatography (GC) | - |

| Sigma-Aldrich | - | - | Product availability can be confirmed on their website. |

Note: For applications requiring stringent control over impurities, it is highly recommended to request a lot-specific Certificate of Analysis from the supplier. This document will provide detailed information on the purity and the levels of any detected impurities.

Typical Impurity Profile

While a specific Certificate of Analysis for Triethoxy-p-tolylsilane was not publicly available for this guide, a representative impurity profile can be constructed based on the synthesis of similar trialkoxysilanes. The direct synthesis process for triethoxysilanes can result in certain common byproducts. Potential impurities may include:

| Impurity | Chemical Formula | Potential Origin |

| Tetraethoxysilane | Si(OC₂H₅)₄ | Side reaction during synthesis. |

| Toluene | C₇H | Unreacted starting material. |

| Ethanol | C₂H₅OH | Byproduct of hydrolysis or present as a stabilizer. |

| Partially hydrolyzed species | (p-tolyl)Si(OH)(OC₂H₅)₂ | Exposure to moisture. |

| Siloxanes | [(p-tolyl)Si(OC₂H₅)₂]₂O | Condensation of hydrolyzed species. |

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Triethoxy-p-tolylsilane serves as an effective nucleophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] Its utility in Hiyama, Suzuki, and Heck-type reactions makes it a valuable tool for constructing carbon-carbon bonds.[3][4][5]

Hiyama Coupling

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source or base to activate the silane.[6]

Experimental Protocol: Hiyama Cross-Coupling of Triethoxy-p-tolylsilane with an Aryl Bromide

Objective: To synthesize a biaryl compound via a palladium-catalyzed Hiyama cross-coupling reaction.

Materials:

-

Triethoxy-p-tolylsilane (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), and a magnetic stir bar.

-

Add anhydrous THF to dissolve the solids.

-

To the stirred solution, add Triethoxy-p-tolylsilane (1.2 equiv.) via syringe.

-

Slowly add the TBAF solution (2.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling traditionally employs organoboron reagents, advancements have shown that organosilanes can be used as effective coupling partners, often requiring activation with a base.[7][8]

Experimental Protocol: Suzuki-Miyaura Type Coupling of Triethoxy-p-tolylsilane with an Aryl Halide

Objective: To form a C(sp²)-C(sp²) bond using a modified Suzuki-Miyaura protocol.

Materials:

-

Triethoxy-p-tolylsilane (1.5 equiv.)

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Anhydrous 1,4-dioxane as solvent

-

Schlenk tube or similar reaction vessel, magnetic stirrer, and argon atmosphere

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and the base (2.0 equiv.).

-

Add anhydrous 1,4-dioxane to the tube.

-

Add Triethoxy-p-tolylsilane (1.5 equiv.) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the target biaryl product.

Key Reaction Workflows

The following diagrams illustrate the logical flow of the described synthetic applications.

Caption: Workflow for a Hiyama cross-coupling reaction.

Caption: Quality control workflow for procuring Triethoxy-p-tolylsilane.

Conclusion

Triethoxy-p-tolylsilane is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its ability to participate in various palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its purity grades and the careful selection of suppliers are crucial for obtaining reliable and reproducible experimental results. The provided protocols and workflows serve as a practical guide for the successful application of this versatile organosilane in the laboratory.

References

- 1. americanelements.com [americanelements.com]

- 2. chembk.com [chembk.com]

- 3. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 4. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. home.sandiego.edu [home.sandiego.edu]

Triethoxy-p-tolylsilane: A Technical Review of its Synthesis, Properties, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy-p-tolylsilane is an organosilicon compound that has garnered interest in synthetic organic chemistry, particularly as a reagent in palladium-catalyzed cross-coupling reactions. Its utility lies in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients. This technical guide provides a comprehensive review of the current research on Triethoxy-p-tolylsilane, focusing on its synthesis, physico-chemical properties, and its application in Hiyama cross-coupling reactions.

Physico-Chemical and Spectroscopic Data

The properties of Triethoxy-p-tolylsilane are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physico-Chemical Properties of Triethoxy-p-tolylsilane

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₃Si | [1][2] |

| Molecular Weight | 254.40 g/mol | [1] |

| CAS Number | 18412-57-2 | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Density | 0.986 g/mL at 25 °C | [1] |

| Boiling Point | 104-106 °C at 1.8 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.464 | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Purity | >95.0% (GC) | [3] |

Table 2: Spectroscopic Data of Triethoxy-p-tolylsilane

| Spectroscopy | Data Reference |

| ¹H NMR | Referenced in literature, specific data not fully available.[3] |

| ¹³C NMR | Spectra available from Wiley-VCH GmbH, recorded on a Bruker WH-90.[1] |

| ¹⁷O NMR | Spectra available, recorded at the Institute of Organic Chemistry, University of Vienna.[1] |

| ²⁹Si NMR | Spectra available from Wiley-VCH GmbH, recorded on a Bruker WH-90.[1] |

| GC-MS | Mass spectrometry data is available.[1] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following sections provide detailed methodologies for the synthesis of Triethoxy-p-tolylsilane and its application in a representative Hiyama cross-coupling reaction.

Synthesis of Triethoxy-p-tolylsilane via Grignard Reaction

This protocol is based on the general method for the synthesis of aryltrialkoxysilanes from aryl Grignard reagents and tetraalkyl orthosilicates.[4][5][6]

Reaction Scheme:

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Tetraethyl orthosilicate (TEOS)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is placed under an inert atmosphere (nitrogen or argon). Magnesium turnings are added to the flask, followed by a small crystal of iodine. A solution of p-bromotoluene in anhydrous THF is added to the dropping funnel. A small amount of the p-bromotoluene solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing. The remaining p-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Silylation: The freshly prepared Grignard reagent is cooled to -30 °C in a dry ice/acetone bath. Tetraethyl orthosilicate (3 equivalents relative to p-bromotoluene) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[6]

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield Triethoxy-p-tolylsilane as a colorless liquid.

Quantitative Data: While specific yields for Triethoxy-p-tolylsilane are not extensively reported, similar syntheses of aryltrialkoxysilanes using this method typically provide moderate to good yields, often in the range of 40-80%, depending on the substrate and reaction conditions.[4]

Application in Hiyama Cross-Coupling Reaction

Triethoxy-p-tolylsilane serves as an effective coupling partner in palladium-catalyzed Hiyama cross-coupling reactions for the formation of biaryl compounds.[7][8] The following is a representative protocol.

Reaction Scheme:

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Triethoxy-p-tolylsilane

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Fluoride activator (e.g., Tetrabutylammonium fluoride, TBAF, 1M solution in THF)

-

Anhydrous solvent (e.g., a mixture of THF and t-BuOH)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried Schlenk tube or round-bottom flask is charged with the aryl halide, palladium catalyst, and phosphine ligand under an inert atmosphere.

-

Reagent Addition: Anhydrous solvent is added, followed by Triethoxy-p-tolylsilane and the fluoride activator solution.

-

Reaction: The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: The yields of Hiyama cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. For the coupling of aryl mesylates with triethoxy(phenyl)silane using a Pd(OAc)₂/XPhos system, yields have been reported in the range of 40-97%.[7] Similar high yields can be expected for reactions with Triethoxy-p-tolylsilane under optimized conditions. For instance, the coupling of various aryl bromides with triethoxy(aryl)silanes in water using a specific palladium catalyst has yielded products in the 35-99% range.[7]

Logical Relationships and Pathways

The synthesis and application of Triethoxy-p-tolylsilane follow a logical progression from starting materials to the final cross-coupled product. This workflow is essential for planning synthetic routes in drug discovery and development.

Conclusion

Triethoxy-p-tolylsilane is a valuable reagent for the construction of C-C bonds, particularly in the synthesis of biaryl structures prevalent in many pharmaceutical compounds. Its preparation via a Grignard reaction with tetraethyl orthosilicate is a feasible laboratory procedure. The utility of Triethoxy-p-tolylsilane in palladium-catalyzed Hiyama cross-coupling reactions offers a reliable method for the late-stage functionalization and diversification of complex molecules in drug discovery programs. This review provides the necessary technical information for researchers to effectively utilize Triethoxy-p-tolylsilane in their synthetic endeavors. Further research into expanding the scope of its applications and developing more sustainable catalytic systems will continue to enhance its importance in the field.

References

- 1. Triethoxy(p-tolyl)silane | C13H22O3Si | CID 4670738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Triethoxy(p-tolyl)silane (C13H22O3Si) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 6. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Precursors and Starting Materials for Triethoxy-p-tolylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy-p-tolylsilane is an organosilicon compound with applications in organic synthesis, materials science, and potentially as a building block in the development of novel therapeutic agents. Its utility often stems from its role as a versatile intermediate, capable of undergoing a variety of chemical transformations. This technical guide provides a detailed overview of the primary precursors and starting materials for the synthesis of Triethoxy-p-tolylsilane, complete with experimental protocols and quantitative data where available. The synthesis primarily revolves around the formation of a carbon-silicon bond, typically through the reaction of an organometallic p-tolyl species with an ethoxysilane derivative.

Core Precursors and Starting Materials

The synthesis of Triethoxy-p-tolylsilane fundamentally requires a source for the p-tolyl group and a source for the triethoxysilyl group. The selection of specific precursors is dictated by the chosen synthetic route, with considerations for yield, purity, cost, and scalability.

Table 1: Key Precursors and Starting Materials for Triethoxy-p-tolylsilane Synthesis

| Role in Synthesis | Chemical Name | Chemical Formula | Key Properties & Role |

| p-Tolyl Group Source | p-Bromotoluene | C₇H₇Br | A common and cost-effective precursor for generating the p-tolyl Grignard reagent. |